molecular formula C28H46O5 B1673253 Hippuristanol CAS No. 80442-78-0

Hippuristanol

カタログ番号: B1673253
CAS番号: 80442-78-0
分子量: 462.7 g/mol
InChIキー: HPHXKNOXVBFETI-SHCCRYCOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Scientific Research Applications

  • Cancer Therapy
    • Inhibition of Tumor Growth : Hippuristanol has been shown to significantly inhibit the growth of various cancer cell lines, including primary effusion lymphoma and T-cell tumors. In vivo studies demonstrated its efficacy in xenograft models, where it induced apoptosis and cell-cycle arrest by downregulating cell-cycle regulators such as cyclin D1/D2 and CDK4/CDK6 .
    • Synergistic Effects : The compound exhibits synergistic effects when combined with other chemotherapeutic agents, such as Bcl-2 inhibitors (e.g., ABT-737), enhancing apoptosis in lymphoma and leukemia cells .
  • Viral Infections
    • Anti-Viral Activity : this compound has been investigated for its anti-viral properties, particularly against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus. Its mechanism involves disrupting the translation of viral mRNAs that rely on eIF4A, potentially offering a therapeutic avenue for treating viral infections .
  • Basic Research
    • Functional Studies : Researchers have utilized this compound to study eIF4A-dependent translational events in various biological contexts, including synaptic plasticity and viral RNA translation. These studies contribute to a deeper understanding of the role of eIF4A in cellular processes .

Data Table: Summary of Key Findings on this compound

Application AreaStudy TypeKey Findings
Cancer TherapyIn VivoInhibits tumor growth in xenograft models; induces apoptosis in lymphoma cells
Cancer TherapyIn VitroReduces expression of cyclins and CDKs; synergistic with Bcl-2 inhibitors
Viral InfectionsFunctional StudyDisrupts translation of viral mRNAs; potential anti-viral therapeutic
Basic ResearchMechanistic StudyInvestigates eIF4A's role in synaptic plasticity; impacts on viral RNA

Case Studies

  • Primary Effusion Lymphoma :
    • A study demonstrated that this compound effectively inhibited the growth of primary effusion lymphoma cells both in vitro and in xenograft models. The compound induced significant apoptosis through caspase activation and cell cycle arrest, highlighting its potential as an anti-cancer agent .
  • T-Cell Tumors :
    • Research indicated that this compound could suppress T-cell tumor growth significantly, showcasing its ability to enhance apoptotic pathways when used alongside other chemotherapeutics, thus providing a dual mechanism of action against cancer cells .
  • Viral Translation Studies :
    • This compound was employed to explore the dependency of viral mRNAs on eIF4A during translation. This research revealed insights into how certain viruses manipulate host cell machinery for their replication, paving the way for novel antiviral strategies targeting eIF4A .

Future Perspectives

The ongoing research into this compound's pharmacokinetics and pharmacodynamics is critical for its development as a therapeutic agent. Understanding which tumor types are most responsive to eIF4A inhibition will help tailor treatment approaches. Additionally, identifying biomarkers for effective monitoring of eIF4A inhibition will be essential as this compound progresses through clinical trials .

作用機序

類似化合物との比較

生物活性

Hippuristanol is a polyhydroxysteroid derived from the gorgonian Isis hippuris, recognized for its significant biological activity, particularly in cancer research. This compound primarily functions as an inhibitor of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), which is crucial for the recruitment of ribosomes to mRNA templates. The following sections detail its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound selectively inhibits eIF4A by binding to its carboxyl-terminal domain, locking it in a closed conformation that prevents RNA binding. This inhibition affects the translation initiation of mRNAs that are dependent on eIF4A, particularly those associated with oncogenic and pro-survival pathways. The compound has been shown to significantly reduce overall protein synthesis in treated cells, with studies indicating a reduction of approximately 60% in protein synthesis after treatment with 10 µM of this compound for six hours .

Primary Effusion Lymphoma (PEL) Cells

Research has demonstrated that this compound induces cell cycle arrest and apoptosis in PEL cells. Treatment with this compound resulted in:

  • Cell Cycle Arrest : A significant increase in the G1 phase population was observed, coupled with a decrease in S and G2/M phases, indicating effective cell cycle inhibition .
  • Apoptosis Induction : The compound activated caspases and led to apoptosis, as evidenced by increased Apo2.7 staining in treated cells .
  • Downregulation of Regulatory Proteins : Western blot analyses revealed that this compound decreased the expression of cyclin D2, CDK2, CDK4, CDK6, XIAP, and Mcl-1 proteins, which are critical for cell cycle progression and survival .

In Vivo Studies

In xenograft mouse models inoculated with PEL cells, treatment with this compound significantly inhibited tumor growth and invasion compared to untreated controls. This suggests that this compound not only affects cancer cells in vitro but also exhibits potent anti-tumor activity in vivo .

Comparative Table of Biological Effects

Biological Activity Effect Reference
Cell Cycle Arrest Increased G1 phase population
Apoptosis Induction Activation of caspases
Protein Expression Downregulation Decreased cyclins and prosurvival proteins
Inhibition of Protein Synthesis 60% reduction at 10 µM concentration
In Vivo Tumor Growth Inhibition Significant reduction in tumor size

Case Studies and Research Findings

  • This compound's Impact on Translation Initiation : A study identified that this compound effectively inhibits translation initiation by blocking eIF4A activity. This was supported by experiments showing that resistance mutations to this compound could be generated through CRISPR/Cas9 techniques, highlighting the specific targeting mechanism of the compound .
  • Antiproliferative Properties : In vitro assays have shown that this compound possesses potent antiproliferative properties across various cancer cell lines, including those resistant to other forms of chemotherapy. The compound's ability to target specific mRNA structures makes it a promising candidate for further therapeutic development against cancers reliant on eIF4A .
  • Potential Therapeutic Applications : Given its unique mechanism of action and effectiveness against PEL cells, there is growing interest in exploring this compound as a therapeutic agent for other malignancies where eIF4A plays a critical role in tumorigenesis and survival .

特性

IUPAC Name

(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,16R,18S)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXKNOXVBFETI-SHCCRYCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C)(C)O)OC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433627
Record name Hippuristanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80442-78-0
Record name Hippuristanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80442-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuristanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIPPURISTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PK2NS4NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hippuristanol
Reactant of Route 2
Hippuristanol
Reactant of Route 3
Hippuristanol
Reactant of Route 4
Hippuristanol
Reactant of Route 5
Hippuristanol
Reactant of Route 6
Hippuristanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。